molecular formula C24H24F3N5O B11245420 N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide

Cat. No.: B11245420
M. Wt: 455.5 g/mol
InChI Key: WELXMOPDVGTCLZ-UHFFFAOYSA-N
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Description

    N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)-3-(trifluoromethyl)benzamide: , is a significant therapeutic agent used primarily for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs).

  • It belongs to a class of compounds called tyrosine kinase inhibitors (TKIs). Imatinib specifically targets and inhibits the activity of tyrosine kinases, which play a crucial role in cell signaling pathways.
  • The compound’s chemical structure consists of a benzamide core with a trifluoromethyl group and a pyrimidine ring substituted with a methyl group and a piperidine moiety.
  • Preparation Methods

    • Imatinib can be synthesized through several routes. One common method involves the condensation of 4-methyl-3-aminobenzoic acid with 4-chloro-3-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group.
    • Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.
  • Chemical Reactions Analysis

    • Imatinib undergoes various chemical reactions:

        Reduction: Reduction of the nitro group to an amino group during synthesis.

        Substitution: Substitution reactions occur during the condensation step.

        Acylation: Formation of the benzamide core.

    • Common reagents include amines, acids, and reducing agents.
    • Major products include Imatinib itself and its various salts (e.g., mesylate, picrate, citrate).
  • Scientific Research Applications

      Chemistry: Imatinib’s structural studies provide insights into its binding interactions with tyrosine kinases, aiding drug design.

      Biology: It has applications in cell signaling research, especially related to kinases and cancer pathways.

      Medicine: Beyond CML and GISTs, Imatinib is investigated for other cancers and autoimmune diseases.

      Industry: Its industrial use extends to pharmaceutical production and drug development.

  • Mechanism of Action

    • Imatinib selectively inhibits tyrosine kinases by binding to their ATP-binding sites. This prevents autophosphorylation and downstream signaling.
    • Key molecular targets include BCR-ABL (in CML), c-KIT (in GISTs), and PDGFR (platelet-derived growth factor receptor).
  • Comparison with Similar Compounds

    • Imatinib’s uniqueness lies in its specific targeting of tyrosine kinases.
    • Similar compounds include:

        Dasatinib: Another TKI used in CML and GISTs.

        Sunitinib: Targets multiple kinases, including VEGFR and PDGFR.

        Nilotinib: Also used in CML treatment.

    Properties

    Molecular Formula

    C24H24F3N5O

    Molecular Weight

    455.5 g/mol

    IUPAC Name

    N-[4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

    InChI

    InChI=1S/C24H24F3N5O/c1-16-14-21(32-12-3-2-4-13-32)31-23(28-16)30-20-10-8-19(9-11-20)29-22(33)17-6-5-7-18(15-17)24(25,26)27/h5-11,14-15H,2-4,12-13H2,1H3,(H,29,33)(H,28,30,31)

    InChI Key

    WELXMOPDVGTCLZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4

    Origin of Product

    United States

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